Benzene, 1-(1,5-dimethyl-1,4-hexadienyl)-4-methoxy-
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Overview
Description
Benzene, 1-(1,5-dimethyl-1,4-hexadienyl)-4-methoxy-: is an organic compound characterized by a benzene ring substituted with a 1,5-dimethyl-1,4-hexadienyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(1,5-dimethyl-1,4-hexadienyl)-4-methoxy- typically involves the following steps:
Starting Materials: The synthesis begins with benzene, 1,5-dimethyl-1,4-hexadiene, and methanol.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A Lewis acid catalyst, such as aluminum chloride (AlCl3), is often used to facilitate the electrophilic aromatic substitution.
Procedure: The 1,5-dimethyl-1,4-hexadiene is first activated by the Lewis acid, forming a carbocation intermediate. This intermediate then reacts with benzene to form the substituted benzene ring. Finally, methanol is introduced to form the methoxy group via a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Reactors: Large-scale reactors with precise temperature and pressure control to ensure high yield and purity.
Catalysts: Use of more efficient and recyclable catalysts to reduce costs and environmental impact.
Purification: Advanced purification techniques such as distillation, crystallization, and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), converting double bonds to single bonds.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group directs incoming electrophiles to the ortho and para positions relative to itself.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, under acidic or basic conditions.
Reduction: H2 with Pd/C, or lithium aluminum hydride (LiAlH4) for more selective reductions.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes, alcohols.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.
Biology
Pharmacology: Potential use in the development of new pharmaceuticals due to its unique structural properties.
Biochemical Studies: Used in studies to understand the interaction of aromatic compounds with biological macromolecules.
Medicine
Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Material Science: Utilized in the production of advanced materials such as polymers and resins.
Fragrance Industry: Employed in the synthesis of aromatic compounds used in perfumes and flavorings.
Mechanism of Action
The mechanism by which Benzene, 1-(1,5-dimethyl-1,4-hexadienyl)-4-methoxy- exerts its effects involves:
Molecular Targets: Interaction with enzymes and receptors in biological systems, potentially altering their activity.
Pathways: Modulation of signaling pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-(1,5-dimethyl-1,4-hexadienyl)-4-methyl-
- Cyclohexene, 4-(1,5-dimethyl-1,4-hexadienyl)-1-methyl-
Uniqueness
- Structural Features : The presence of both a methoxy group and a 1,5-dimethyl-1,4-hexadienyl group on the benzene ring makes it unique compared to similar compounds.
- Reactivity : The methoxy group significantly influences the reactivity and chemical behavior of the compound, making it distinct in its reactions and applications.
This detailed overview provides a comprehensive understanding of Benzene, 1-(1,5-dimethyl-1,4-hexadienyl)-4-methoxy-, covering its synthesis, reactions, applications, and unique features
Properties
CAS No. |
111918-83-3 |
---|---|
Molecular Formula |
C15H20O |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
1-methoxy-4-(6-methylhepta-2,5-dien-2-yl)benzene |
InChI |
InChI=1S/C15H20O/c1-12(2)6-5-7-13(3)14-8-10-15(16-4)11-9-14/h6-11H,5H2,1-4H3 |
InChI Key |
YJCRWPSRQDGSKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC=C(C)C1=CC=C(C=C1)OC)C |
Origin of Product |
United States |
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